Ethyl oxolan-2-ylcarbamate
Description
Ethyl oxolan-2-ylcarbamate (IUPAC name: ethyl tetrahydrofuran-2-ylcarbamate) is a carbamate derivative featuring an oxolane (tetrahydrofuran, THF) ring substituent. Carbamates are organic compounds characterized by the –O–(CO)–NH– functional group, widely used in pharmaceuticals, agrochemicals, and polymer industries due to their versatile reactivity and metabolic stability.
Properties
CAS No. |
13267-68-0 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl N-(oxolan-2-yl)carbamate |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)8-6-4-3-5-11-6/h6H,2-5H2,1H3,(H,8,9) |
InChI Key |
URGJUQWPURTPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (tetrahydrofuran-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of tetrahydrofuran-2-ylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate compound. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl (tetrahydrofuran-2-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (tetrahydrofuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives with different substituents.
Scientific Research Applications
Ethyl (tetrahydrofuran-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate or as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (tetrahydrofuran-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological processes, such as enzyme catalysis, signal transduction, and cellular metabolism. The tetrahydrofuran ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares ethyl oxolan-2-ylcarbamate with structurally related carbamates and esters, emphasizing substituent effects:
Physicochemical Properties
- Lipophilicity : The oxolane ring in this compound increases logP compared to ethyl carbamate, enhancing membrane permeability but reducing water solubility.
- Reactivity: Unlike ethyl 2-chloroacetoacetate (which undergoes keto-enol tautomerism and nucleophilic substitution), this compound’s stability arises from its cyclic ether substituent, limiting electrophilic reactivity.
- Toxicity: Ethyl carbamate is genotoxic due to metabolic conversion to vinyl carbamate epoxide, whereas the oxolane substituent may alter metabolic pathways, though toxicity data for this compound remains unstudied.
Biological Activity
Ethyl oxolan-2-ylcarbamate, a carbamate derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a tetrahydrofuran ring. This structural feature is believed to play a significant role in the compound's interaction with biological targets. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to modulation of their activity.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their catalytic activity.
- Signal Transduction Interference : By interacting with key signaling molecules, it can disrupt normal cellular signaling pathways.
- Cellular Metabolism Modulation : Its effects on various metabolic processes can influence cell survival and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogenic microorganisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed as a potential therapeutic agent for treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 20 |
| A549 (lung) | 18 |
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in preventing device-related infections.
Study on Anticancer Mechanisms
Another significant study explored the anticancer mechanisms of this compound in human breast cancer cells. The researchers found that treatment with the compound led to increased levels of reactive oxygen species (ROS), which contributed to cell death. Furthermore, it was observed that the compound downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors.
Q & A
Q. What are the established synthetic routes for ethyl oxolan-2-ylcarbamate, and what analytical techniques are critical for validating purity and structure?
Methodological Answer: this compound is typically synthesized via carbamate formation between oxolane-2-amine and ethyl chloroformate under anhydrous conditions. Key analytical techniques include ¹H/¹³C NMR for structural confirmation (e.g., identifying carbamate carbonyl resonance at ~155–160 ppm) and HPLC with UV detection (λ = 210–220 nm) to assess purity (>95% by area normalization). Researchers must cross-reference spectral data with literature values and confirm the absence of unreacted starting materials .
Q. How do researchers evaluate the hydrolytic stability of this compound under physiological conditions?
Methodological Answer: Stability studies involve incubating the compound in phosphate-buffered saline (pH 7.4) at 37°C. Samples are analyzed at timed intervals using LC-MS to track degradation products (e.g., oxolane-2-amine or ethanol). Kinetic modeling (e.g., first-order decay equations) quantifies half-life, while Arrhenius plots predict stability under varying temperatures. Contradictions in degradation pathways may arise from solvent polarity or buffer composition, necessitating controlled variable testing .
Q. What in vitro assays are suitable for preliminary assessment of this compound’s biological activity?
Methodological Answer: Common assays include enzyme inhibition studies (e.g., acetylcholinesterase or kinases) using fluorometric/colorimetric substrates. Dose-response curves (IC₅₀ calculations) are generated with nonlinear regression. Researchers must validate results via positive controls (e.g., donepezil for acetylcholinesterase) and statistical tools (e.g., ANOVA for inter-group comparisons). Discrepancies in activity may stem from solvent artifacts (e.g., DMSO interference) or assay sensitivity thresholds .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
Methodological Answer: A Design of Experiments (DoE) approach, such as Box-Behnken or central composite design , evaluates factors like reaction temperature, solvent (e.g., THF vs. DCM), and stoichiometry. Response surface methodology identifies optimal conditions. Advanced characterization via GC-MS or IR spectroscopy detects trace byproducts (e.g., urea derivatives). Contradictions in yield data often arise from uncontrolled moisture or catalyst impurities, requiring rigorous drying protocols .
Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives?
Methodological Answer: Discrepancies in NMR/IR assignments (e.g., overlapping peaks) are addressed using 2D NMR techniques (HSQC, HMBC) to confirm connectivity. Density Functional Theory (DFT) simulations predict vibrational frequencies or chemical shifts for comparison. For ambiguous cases, X-ray crystallography provides definitive structural evidence. Researchers must document solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on spectral outcomes .
Q. How do structural modifications to the oxolane ring impact the pharmacokinetic profile of this compound?
Methodological Answer: Comparative studies involve synthesizing analogs (e.g., oxolane-3-ylcarbamate) and evaluating logP (via shake-flask method), plasma protein binding (ultrafiltration/LC-MS), and Caco-2 cell permeability . Metabolic stability is assessed using hepatic microsomes with CYP450 cofactors. Data contradictions may arise from stereochemical differences or metabolite identification errors, necessitating HRMS/MS for confirmation .
Q. What mechanistic insights explain the pH-dependent degradation pathways of this compound?
Methodological Answer: Degradation kinetics are studied via UV-Vis spectroscopy or ¹H NMR under acidic (pH 2), neutral (pH 7), and alkaline (pH 10) conditions. Isotopic labeling (e.g., ¹⁸O-water) traces hydrolysis mechanisms. Computational tools like molecular dynamics simulations model transition states. Contradictions in proposed mechanisms (e.g., nucleophilic vs. general base catalysis) require kinetic isotope effect (KIE) studies .
Q. How can computational models predict the solubility and bioavailability of this compound in drug formulation studies?
Methodological Answer: COSMO-RS or Schrödinger’s QikProp predict solubility parameters and partition coefficients. Validation involves experimental shake-flask solubility tests in biorelevant media (FaSSIF/FeSSIF). Molecular docking screens for interactions with transporters (e.g., P-gp). Discrepancies between predicted and observed bioavailability often stem from polymorphism or excipient interactions, requiring DSC/TGA analysis of solid-state forms .
Q. What experimental approaches differentiate enantiomer-specific biological effects of this compound?
Methodological Answer: Chiral separation via HPLC with polysaccharide columns (e.g., Chiralpak AD-H) isolates enantiomers. Circular dichroism (CD) confirms absolute configuration. In vitro assays compare enantiomer activity (e.g., IC₅₀ differences). In vivo studies use stereoselective pharmacokinetic profiling (plasma/tissue LC-MS). Contradictions in enantiomer efficacy may arise from metabolic chiral inversion or protein binding disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
